
O-Desmethylcarvedilol
Overview
Description
Desmethyl Carvedilol is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. Carvedilol is metabolized in the liver, producing several active metabolites, including Desmethyl Carvedilol, which retains some pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Carvedilol can be synthesized through the demethylation of Carvedilol. This process typically involves the use of specific enzymes or chemical reagents that facilitate the removal of a methyl group from the Carvedilol molecule. The reaction conditions often include controlled temperature and pH to ensure the efficiency and selectivity of the demethylation process .
Industrial Production Methods: In an industrial setting, the production of Desmethyl Carvedilol involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Carvedilol undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Desmethyl Carvedilol can produce hydroxy metabolites, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
O-Desmethylcarvedilol exhibits pharmacological properties similar to its parent compound, carvedilol. Its mechanism of action involves:
- Beta-Adrenergic Receptor Blockade : It inhibits beta-adrenergic receptors, leading to reduced heart rate and myocardial contractility.
- Alpha1-Adrenergic Receptor Blockade : This results in vasodilation and decreased peripheral vascular resistance, contributing to its effectiveness in managing cardiovascular conditions.
Case Study: Pharmacokinetics and Pharmacodynamics
A study involving population pharmacokinetic-pharmacodynamic modeling highlighted the influence of genetic polymorphisms on the metabolism of carvedilol and its metabolites, including this compound. The research demonstrated how variations in the CYP2D6 enzyme affected drug clearance and therapeutic outcomes, emphasizing the importance of individualized treatment approaches in clinical settings .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for studying the metabolic pathways of carvedilol. Its use allows researchers to:
- Track Metabolism : Investigate the metabolic fate of carvedilol in biological systems.
- Assess Drug Interactions : Evaluate how this compound interacts with various cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which play crucial roles in its biotransformation.
Data Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Clearance (CL/F) | 32.8% decrease in intermediate metabolizers |
Area Under Curve (AUC) | Higher in IM group compared to EM group |
Volume of Distribution | Varies based on CYP phenotype |
Drug Development and Industrial Applications
In pharmaceutical development, this compound is utilized for:
- Formulation Development : It aids in creating new drug formulations that enhance therapeutic efficacy.
- Drug Repurposing Studies : Recent research has explored the potential of carvedilol and its metabolites, including this compound, as candidates for repurposing against SARS-CoV-2 due to their antiviral properties .
Biological Research
This compound is also studied for its effects on cellular signaling pathways. Researchers are investigating:
- Cellular Mechanisms : Understanding how this compound modulates biological processes at the cellular level.
- Therapeutic Potential : Evaluating its role in treating various cardiovascular diseases and other conditions influenced by adrenergic signaling.
Case Study: Interaction with SARS-CoV-2
A recent study employed computational molecular docking to analyze the binding affinity of this compound with the SARS-CoV-2 virus's RNA-dependent RNA polymerase (RdRp). The findings indicated a favorable binding affinity, suggesting potential therapeutic implications during viral infections .
Mechanism of Action
Desmethyl Carvedilol exerts its effects by interacting with beta-adrenergic receptors, similar to its parent compound, Carvedilol. It inhibits the action of catecholamines (e.g., adrenaline) on these receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and subsequent reduction in calcium influx into cardiac cells .
Comparison with Similar Compounds
Carvedilol: The parent compound, which is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity.
4’-Hydroxy Carvedilol: Another metabolite of Carvedilol with beta-blocking activity.
5’-Hydroxy Carvedilol: A metabolite with similar pharmacological properties.
Uniqueness: Desmethyl Carvedilol is unique due to its specific metabolic pathway and the retention of pharmacological activity similar to Carvedilol. Its distinct chemical structure allows for specific interactions with beta-adrenergic receptors, making it a valuable compound for studying the metabolism and pharmacodynamics of Carvedilol .
Biological Activity
O-Desmethylcarvedilol (ODMC) is a significant metabolite of carvedilol, a non-selective beta-blocker and alpha-1 blocker widely used in treating cardiovascular diseases. Understanding the biological activity of ODMC is critical for evaluating its therapeutic potential and pharmacological profile. This article explores the biological activity of ODMC, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and clinical implications.
ODMC exhibits several biological activities primarily through its interaction with adrenergic receptors. As a beta-adrenergic antagonist, it modulates cardiovascular responses by:
- Beta-Adrenergic Receptor Antagonism : ODMC binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing hypertension and heart failure.
- Antioxidant Properties : Similar to carvedilol, ODMC may possess antioxidant effects, reducing oxidative stress in cardiac tissues. This property is crucial for protecting against ischemia-reperfusion injury and other oxidative damage.
- Influence on Signaling Pathways : ODMC can modulate various signaling pathways associated with cardiovascular health, potentially influencing vascular resistance and heart function.
Pharmacokinetics
The pharmacokinetic profile of ODMC has been studied extensively. Key findings include:
- Metabolism : ODMC is primarily formed through the metabolism of carvedilol via cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of ODMC and consequently its therapeutic efficacy .
- Bioavailability : Studies indicate that the bioavailability of ODMC may vary significantly among individuals due to genetic factors impacting metabolism .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life | 7–10 hours |
Peak Plasma Concentration (Cmax) | Varies by individual metabolism |
Area Under Curve (AUC) | Increased in intermediate metabolizers compared to extensive metabolizers |
Structure-Activity Relationships (SAR)
Understanding the SAR of ODMC helps elucidate how structural modifications influence its biological activity:
- Structural Modifications : The presence of specific functional groups in ODMC enhances its binding affinity at beta-adrenergic receptors compared to carvedilol. Research indicates that modifications can lead to improved therapeutic effects, such as longer duration of action or reduced side effects .
Table 2: Comparison of Carvedilol and this compound
Compound | Beta-Antagonism | Antioxidant Activity | Half-Life |
---|---|---|---|
Carvedilol | Strong | Yes | 6–8 hours |
This compound | Moderate | Yes | 7–10 hours |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of ODMC in various therapeutic areas:
- Cardiovascular Health :
- COVID-19 Treatment :
-
Oxidative Stress Reduction :
- Research has indicated that both carvedilol and ODMC can mitigate oxidative stress in cardiac tissues through their antioxidant properties, potentially improving outcomes in patients with heart failure.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying O-Desmethylcarvedilol in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. Key validation parameters include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%). Ensure proper calibration with deuterated internal standards (e.g., this compound-d4) to minimize matrix effects . For metabolite identification, employ high-resolution mass spectrometry (HRMS) coupled with fragmentation patterns to distinguish structural isomers .
Q. How do metabolic pathways of this compound influence its pharmacokinetic variability in preclinical models?
- Methodological Answer : Use CYP2D6 genotyped animal models (e.g., humanized CYP2D6 mice) to assess enzyme-specific metabolism. Measure plasma concentrations at staggered timepoints (0–24 hrs) post-administration. Compare AUC and Cmax between wild-type and CYP2D6-deficient cohorts to isolate metabolic contributions. Pair with in vitro hepatocyte assays to validate enzyme kinetics (Km, Vmax) .
Q. What in vitro models are suitable for studying this compound’s β-blockade efficacy?
- Methodological Answer : Isolated cardiomyocyte preparations from rodents or human-induced pluripotent stem cells (hiPSCs) are optimal. Assess β1-adrenergic receptor inhibition via cAMP modulation (e.g., ELISA-based quantification). Include positive controls (e.g., carvedilol) and negative controls (untreated cells) to normalize results. Replicate experiments across ≥3 biological replicates to ensure statistical power .
Advanced Research Questions
Q. How can contradictory data on this compound’s cardiotoxicity be resolved in translational studies?
- Methodological Answer : Apply a PECO framework (Population: Human/animal cardiomyocytes; Exposure: this compound; Comparison: Carvedilol; Outcome: Cytotoxicity markers) to standardize experimental conditions. Use meta-analysis tools (e.g., RevMan) to aggregate preclinical data, stratifying by species, dosage, and exposure duration. Confounding variables (e.g., CYP2D6 activity) should be included as covariates in multivariate regression models .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological assays?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Optimize reaction parameters (temperature, solvent purity) using factorial design experiments. Characterize batches via <sup>1</sup>H/<sup>13</sup>C NMR, HPLC purity (>98%), and melting point consistency. Store synthesized compounds under inert atmospheres to prevent degradation .
Q. How should researchers design dose-response studies to evaluate this compound’s metabolite-dependent effects?
- Methodological Answer : Use staggered dosing protocols in CYP2D6-phenotyped cohorts. For example:
- Group 1 : Low dose (10 mg/kg) in extensive metabolizers.
- Group 2 : High dose (50 mg/kg) in poor metabolizers.
Measure active metabolite (e.g., this compound-glucuronide) concentrations alongside parent drug levels. Apply Hill equation modeling to derive EC50 values for receptor binding assays .
Q. What computational tools are effective for predicting this compound’s off-target interactions?
- Methodological Answer : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) can predict binding affinities to non-target receptors (e.g., hERG channels). Validate predictions with radioligand displacement assays (e.g., [<sup>3</sup>H]-dofetilide for hERG). Cross-reference results with Tox21 database entries to identify potential toxicophores .
Q. Data Analysis & Interpretation
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate tissue distribution and protein binding. Compare simulated free drug concentrations with in vitro IC50 values. Adjust for species-specific differences in plasma protein binding (e.g., human vs. rat albumin) .
Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics of this compound?
- Methodological Answer : Use non-compartmental analysis (NCA) for initial AUC and half-life estimates. For saturation kinetics, apply nonlinear mixed-effects modeling (NONMEM) with Michaelis-Menten terms. Report 90% confidence intervals for all parameters and perform bootstrap validation (n=1000 iterations) .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies amid variability in metabolite profiling?
Properties
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993727 | |
Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72956-44-6 | |
Record name | Desmethylcarvedilol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLCARVEDILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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